Product packaging for (2-Ethoxyphenyl)urea(Cat. No.:CAS No. 148-70-9)

(2-Ethoxyphenyl)urea

Cat. No.: B3021340
CAS No.: 148-70-9
M. Wt: 180.2 g/mol
InChI Key: XSEYRQNLQSOUKK-UHFFFAOYSA-N
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Description

Context within Urea (B33335) Derivatives in Medicinal Chemistry and Life Sciences

Urea and its derivatives have a long-standing history in organic and medicinal chemistry, dating back to Friedrich Wöhler's synthesis of urea in 1828, which marked a pivotal moment in the development of organic chemistry nih.govnih.govresearchgate.net. Since then, the urea scaffold has emerged as a "privileged structure" in drug design, meaning it is frequently found in biologically active molecules and approved drugs across diverse therapeutic areas chemicaljournal.infrontiersin.orgmdpi.com. This prevalence is attributed to the urea moiety's capacity to engage in crucial drug-target interactions and its amenability to structural modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties nih.govnih.govresearchgate.net.

The therapeutic landscape is populated with numerous urea-containing drugs, underscoring their importance. For instance, suramin, an early example, exhibits potent antitrypanosomal activity nih.gov. Glibenclamide (glyburide) is a well-known antidiabetic agent that enhances insulin (B600854) secretion nih.gov. In oncology, sorafenib (B1663141) and regorafenib (B1684635) are prominent examples of multi-kinase inhibitors that utilize the urea scaffold to target pathways critical for cancer cell proliferation researchgate.netfrontiersin.orgresearchgate.net. Beyond these established drugs, a vast number of urea derivatives are continuously being investigated for their potential as anticancer, antibacterial, antiviral, anticonvulsive, and anti-inflammatory agents, among others nih.govresearchgate.nethilarispublisher.commdpi.com. This extensive research highlights the enduring relevance of the urea core in addressing unmet medical needs.

Role of the Urea Functionality in Molecular Recognition and Biological Activity

The remarkable biological activity and drug-like properties of urea derivatives are intrinsically linked to the unique characteristics of the urea functional group itself. The urea moiety is adept at forming multiple, stable hydrogen bonds, which are fundamental to molecular recognition and the precise interaction between a drug molecule and its biological target, such as proteins and receptors nih.govnih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov.

Beyond direct binding interactions, the urea functionality also influences a molecule's physicochemical properties. Its ability to participate in hydrogen bonding can enhance a drug's aqueous solubility and permeability, factors crucial for oral bioavailability and cellular uptake nih.gov. The specific arrangement of substituents around the urea core dictates its conformational preferences and how it presents these interaction points to a biological target, making it a versatile pharmacophore for rational drug design nih.govnih.govnih.gov.

Overview of Research Trajectories for (2-Ethoxyphenyl)urea Scaffold Compounds

Research into urea derivatives, including those featuring ethoxyphenyl substituents, continues to explore novel applications and optimize existing leads. While specific, extensive research dedicated solely to "this compound" is not widely documented in the provided search results, related compounds such as "(4-Ethoxyphenyl)urea" and its derivatives offer insights into the research trajectories for this class of molecules.

Compounds like (4-Ethoxyphenyl)urea have been investigated for their potential utility in pharmaceuticals and agrochemicals, including roles as herbicides or plant growth regulators solubilityofthings.comcymitquimica.com. The presence of the ethoxy group on the phenyl ring influences the molecule's lipophilicity and reactivity, which can impact its biological activity and interaction with biological systems solubilityofthings.comcymitquimica.com. Similarly, N-allyl-N'-(4-ethoxyphenyl)urea has been explored for potential anticancer, antimicrobial, and antiviral properties, with the allyl and 4-ethoxyphenyl groups thought to mediate interactions with specific biological targets ontosight.ai. Another related compound, 1-(2-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, features an indole (B1671886) moiety alongside the ethoxyphenyl urea structure, suggesting potential for anti-inflammatory, anticancer, and neuroprotective activities due to the presence of common pharmacophoric elements ontosight.ai.

Current research trends often focus on structure-activity relationship (SAR) studies, where modifications to the substituents on the urea backbone are systematically made to enhance potency, selectivity, and drug-like properties ontosight.aimdpi.comnih.govtandfonline.comresearchgate.netresearchgate.net. Synthesis methodologies for these compounds commonly involve the reaction of amines with isocyanates or carbamoyl (B1232498) chlorides, with ongoing efforts to develop safer and more efficient synthetic routes nih.govmdpi.comontosight.ai. The exploration of the this compound scaffold, therefore, aligns with broader efforts to leverage the established benefits of urea derivatives in discovering new therapeutic agents.

Table 1: Therapeutic Applications of Representative Urea Derivatives

Therapeutic AreaExample Urea Derivative(s)Primary Biological Activity/Role
OncologySorafenib, RegorafenibKinase Inhibition
AntidiabeticGlibenclamide (Glyburide)Insulin Secretion Enhancement
AntiparasiticSuraminAntitrypanosomal Activity
AntimicrobialVarious explored derivativesGrowth Inhibition
AntiviralVarious explored derivativesViral Replication Inhibition

Compound List:

this compound

(4-Ethoxyphenyl)urea

N-allyl-N'-(4-ethoxyphenyl)urea

1-(2-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Suramin

Glibenclamide (Glyburide)

Sorafenib

Regorafenib

Urea

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B3021340 (2-Ethoxyphenyl)urea CAS No. 148-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYRQNLQSOUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163863
Record name Urea, (o-ethoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-70-9
Record name N-(2-Ethoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (o-ethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (o-ethoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Ethoxyphenyl Urea and Its Analogues

Established Synthetic Approaches to (2-Ethoxyphenyl)urea

The synthesis of the specific molecule this compound can be achieved through reliable and well-documented chemical reactions. These methods typically involve the transformation of closely related precursor molecules.

Reaction of 2-Ethoxybenzamide (B1671398) Precursors

One established pathway to this compound involves the Hofmann rearrangement of a 2-ethoxybenzamide precursor. This reaction transforms a primary amide into an isocyanate intermediate, which is then captured by an ammonia (B1221849) source to yield the final urea (B33335) product. researchgate.net The key step is the rearrangement, which effectively removes the carbonyl group from the amide and creates a reactive isocyanate. organic-chemistry.orgacs.org Modern variations of this reaction often employ oxidizing agents like hypervalent iodine reagents to facilitate the transformation under mild conditions. researchgate.netrsc.org

The general transformation can be represented as follows:

Step 1 (Isocyanate Formation): 2-Ethoxybenzamide is treated with an oxidizing agent, leading to a Hofmann rearrangement to form 2-ethoxyphenyl isocyanate.

Step 2 (Urea Formation): The in situ generated isocyanate readily reacts with ammonia to produce this compound.

Synthesis via Amine and Urea/Isocyanate Reactions

A more direct and widely used method for synthesizing N-substituted ureas like this compound is the reaction of an amine with an isocyanate or a related precursor. rsc.orgbeilstein-journals.org This approach is foundational in urea synthesis and offers versatility.

Two primary variations of this method are:

Reaction with an Isocyanate Salt: 2-Ethoxyaniline can be reacted with an isocyanate salt, such as potassium isocyanate, in an aqueous solution. This nucleophilic addition is a straightforward and often high-yielding method for producing mono-substituted ureas. rsc.org A key advantage of this approach is its operational simplicity and the use of water as a solvent, aligning with green chemistry principles. rsc.org

Reaction of an Isocyanate with an Amine: If 2-ethoxyphenyl isocyanate is available, it can be directly reacted with ammonia or other amines to form the corresponding urea. This is a highly efficient reaction, forming the urea bond rapidly. researchgate.net The isocyanate itself can be generated from the corresponding amine (2-ethoxyaniline) and a phosgene (B1210022) equivalent, or through modern, safer methods. beilstein-journals.org

Interactive Table: Established Synthetic Routes
Precursor 1Precursor 2Key Reaction TypeProduct
2-EthoxybenzamideAmmonia (source)Hofmann RearrangementThis compound
2-EthoxyanilinePotassium IsocyanateNucleophilic AdditionThis compound
2-Ethoxyphenyl isocyanateAmmoniaNucleophilic AdditionThis compound

General Strategies for Urea Derivative Synthesis in Academic Research

Academic research has driven the development of novel, more efficient, and environmentally benign methods for synthesizing urea derivatives. These strategies often focus on avoiding hazardous reagents and improving atom economy.

Metal-Free Synthetic Methodologies

There is a significant trend in organic synthesis towards avoiding heavy metal catalysts due to their cost, toxicity, and potential for product contamination. For urea synthesis, several metal-free approaches have been developed.

One prominent strategy involves using carbon dioxide (CO2) as a C1 building block. researchgate.netacs.orgnih.govsemanticscholar.org In these methods, an amine reacts with CO2 to form a carbamic acid intermediate. acs.orgnih.gov This intermediate is then dehydrated in the presence of a coupling or activating agent to generate an isocyanate, which is subsequently trapped by another amine to form an unsymmetrical urea. acs.orgnih.gov Another metal-free approach utilizes carbonyl sulfide (B99878) (COS) as a carbonyl source for the one-pot synthesis of asymmetric ureas from two different amines under catalyst-free conditions. researchgate.net

Hypervalent Iodine Reagent-Mediated Synthesis

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as powerful tools in modern organic synthesis due to their low toxicity and mild reactivity. researchgate.netarkat-usa.org They are particularly effective in mediating Hofmann-type rearrangements of primary amides to generate isocyanates in situ. researchgate.netorganic-chemistry.orgacs.org

This method allows for the synthesis of unsymmetrical ureas by coupling primary amides and amines under metal-free conditions. nih.gov The hypervalent iodine reagent oxidizes the amide, initiating the rearrangement to the isocyanate, which is then immediately intercepted by an amine present in the reaction mixture. researchgate.netnih.gov This approach avoids the need to handle potentially hazardous isocyanates directly and proceeds under mild temperatures without the need for an inert atmosphere. nih.gov

Interactive Table: Modern Synthetic Strategies
StrategyKey Reagents/ConditionsAdvantages
Metal-Free CO2, Amines, Dehydrating AgentAvoids metal catalysts, uses renewable C1 source.
Hypervalent Iodine Primary Amide, Amine, PIDAMild conditions, metal-free, avoids isolating isocyanates.
Green Chemistry Water as solvent, Electrochemical methodsEnvironmentally benign, reduces waste, potential for renewable energy input.

Green Chemistry Approaches for Urea Synthesis

Green chemistry principles are increasingly being applied to urea synthesis to reduce environmental impact. rsc.org A significant advancement is the use of water as a solvent for the reaction between amines and potassium isocyanate, which simplifies product isolation and avoids volatile organic compounds. rsc.org

Furthermore, electrochemical synthesis is a frontier in green chemistry, offering a pathway to produce urea directly from abundant feedstocks like CO2 and various nitrogen sources (N2, nitrate) under ambient conditions. mdpi.comsciengine.comnih.govrsc.orgresearchgate.net This technology, powered by renewable electricity, could bypass the energy-intensive Haber-Bosch and Bosch-Meiser processes that are the cornerstones of traditional industrial urea production. nih.govureaknowhow.comresearchgate.net Research is focused on developing efficient electrocatalysts that can facilitate the crucial C-N bond formation with high selectivity and yield. mdpi.comnih.govresearchgate.net Other green approaches include mechanochemical synthesis, which involves solvent-free reactions in a ball mill, reducing waste and energy consumption. beilstein-journals.org

Synthesis of Unsymmetrical this compound Derivatives

The synthesis of unsymmetrical ureas, where the two nitrogen atoms are appended with different substituents, is a cornerstone of medicinal and materials chemistry. For derivatives of this compound, the most direct and widely employed synthetic route involves the reaction of 2-ethoxyphenyl isocyanate with a primary or secondary amine. This method is highly efficient, generally proceeding under mild conditions to afford the desired products in high yields.

A representative reaction involves stirring a solution of the amine in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding an equimolar amount of 2-ethoxyphenyl isocyanate. The reaction is typically rapid, often reaching completion within minutes to a few hours at room temperature. The resulting unsymmetrical urea derivative often precipitates from the solution and can be isolated by simple filtration.

While no extensive studies dedicated solely to a broad range of this compound analogues were found, the synthesis of the closely related (2-methoxyphenyl)urea derivatives provides a strong procedural precedent. For instance, the reaction of 2-methoxyphenyl isocyanate with various anilines and alkyl amines in DCM at room temperature consistently produces the corresponding unsymmetrical ureas in near-quantitative yields. rsc.org The reaction conditions are mild and the procedure is straightforward, making it highly adaptable for generating a library of this compound derivatives.

The following table illustrates the typical reaction conditions and high yields achieved in the synthesis of unsymmetrical ureas using a substituted phenyl isocyanate, analogous to the synthesis of this compound derivatives.

Table 1: Representative Synthesis of Unsymmetrical Phenylurea Derivatives via Isocyanate-Amine Coupling Data is based on the synthesis of analogous 2-methoxyphenyl urea derivatives. rsc.org

Alternative modern methodologies for synthesizing unsymmetrical ureas that avoid the use of potentially hazardous isocyanates have also been developed. One such approach is the coupling of amides and amines using a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). mdpi.comresearchgate.net This method circumvents the need for metal catalysts and harsh conditions, proceeding at moderate temperatures. mdpi.com Another common phosgene-free approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. researchgate.net CDI first reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the unsymmetrical urea. researchgate.netbiointerfaceresearch.com

Gram-Scale Synthesis and Industrial Applications

Gram-Scale Synthesis

The synthesis of this compound and its derivatives can be readily scaled up to the gram level, a crucial step for enabling more extensive biological testing or material science investigation. The reaction of 2-ethoxyphenyl isocyanate with amines is particularly amenable to scale-up due to its typically high efficiency, mild conditions, and simple product isolation. rsc.org When scaling up laboratory procedures, key parameters such as reaction temperature, concentration, and stirring efficiency must be carefully controlled to ensure consistent results and manage any potential exotherms.

While specific documented examples of gram-scale synthesis for this compound were not found in the reviewed literature, general principles for scaling up chemical reactions are applicable. Successful gram-scale syntheses of complex molecules are frequently reported, demonstrating the robustness of established synthetic methods. researchgate.net For the isocyanate-based synthesis of this compound derivatives, a scaled-up process would likely involve the controlled addition of one reactant to the other in a larger reaction vessel equipped with efficient mechanical stirring and temperature monitoring.

Industrial Applications

Despite the accessibility of its synthesis, there are no specific, large-scale industrial applications documented for this compound itself. The broader class of urea compounds finds extensive use in various industries. The parent compound, urea, is a globally significant commodity, primarily used as a nitrogen-release fertilizer in agriculture and as a precursor for urea-formaldehyde resins, which are used to produce adhesives, particleboard, and molded plastic products. vgschemicals.com.auureaknowhow.com

It is important to distinguish this compound from its isomer, (4-Ethoxyphenyl)urea, also known as Dulcin. Dulcin was formerly used as an artificial sweetener but was subsequently banned from use in food in many countries due to safety concerns. echemi.com

While many unsymmetrical aryl urea derivatives are subjects of intense research, particularly in drug discovery for their potential as kinase inhibitors and other therapeutic agents, this compound has not emerged as a significant industrial chemical. biointerfaceresearch.com Its availability from chemical suppliers suggests its use in laboratory-scale research and development, likely as a chemical intermediate or a building block for the synthesis of more complex target molecules.

Structural Characterization and Elucidation Studies of 2 Ethoxyphenyl Urea Derivatives

Advanced Spectroscopic Analysis for Structural Assignment

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized (2-Ethoxyphenyl)urea derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. thieme-connect.com In a typical solvent like DMSO-d₆, the spectrum shows distinct resonances for the aromatic protons, the ethoxy group protons, and the urea (B33335) NH and NH₂ protons. The aromatic region typically presents complex multiplets due to the ortho-substitution pattern. thieme-connect.com The ethoxy group is characterized by a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. thieme-connect.com The protons of the urea moiety appear as distinct signals, with the NH₂ protons often seen as a broad singlet. thieme-connect.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For N-aryl ureas, the carbonyl carbon (C=O) of the urea group typically appears as a distinct resonance in the downfield region of the spectrum. thieme-connect.com The aromatic carbons show multiple signals, with their chemical shifts influenced by the ethoxy and urea substituents. The two carbons of the ethoxy group are also clearly distinguishable.

Table 1: Representative ¹H NMR Spectral Data for this compound in DMSO-d₆
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.07dd1HAr-H
7.75s1HNH
6.93dd1HAr-H
6.85-6.79m2HAr-H
6.24br s2HNH₂
4.08q2H-OCH₂CH₃
1.38t3H-OCH₂CH₃
Data sourced from a study by Saraiva Rosa et al. thieme-connect.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the urea and ethoxy functional groups.

Key vibrational bands include:

N-H Stretching: The urea group exhibits characteristic N-H stretching vibrations, which typically appear as multiple bands in the region of 3200-3500 cm⁻¹. thieme-connect.comdocbrown.info For this compound, bands have been reported around 3484, 3328, and 3198 cm⁻¹. thieme-connect.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the urea moiety is a prominent feature, generally observed around 1660 cm⁻¹. thieme-connect.com

N-H Bending and C-N Stretching: Vibrations associated with N-H bending and C-N stretching typically appear in the 1650-1450 cm⁻¹ region. docbrown.inforesearchgate.net

C-O Stretching: The presence of the ethoxy group is confirmed by C-O stretching vibrations, with a characteristic band observed around 1249 cm⁻¹. thieme-connect.com

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3484, 3328, 3198N-H StretchingUrea (-NH, -NH₂)
1661C=O StretchingUrea (Amide I)
1525N-H Bending / C-N StretchingUrea (Amide II)
1450C-N StretchingUrea
1249C-O StretchingAryl Ether
746C-H BendingOrtho-disubstituted Aromatic
Data sourced from a study by Saraiva Rosa et al. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using techniques like electrospray ionization (ESI), this compound can be ionized, typically forming the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) can be used to confirm the molecular formula, C₉H₁₂N₂O₂. For instance, the calculated m/z for the [M+H]⁺ ion of this compound is 181.09715, and HRMS analysis would be expected to find a value extremely close to this. thieme-connect.com Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion, with characteristic cleavage of the C-N bond of the urea group being a common pathway for N,N'-substituted urea derivatives. nih.gov

X-ray Crystallographic Investigations of this compound Derivatives

While specific crystallographic data for this compound is not widely published, analysis of closely related N-aryl urea derivatives provides significant insight into the expected solid-state structure. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, revealing details about molecular conformation, geometry, and the intermolecular forces that govern crystal packing. mdpi.com

Determination of Molecular Conformation and Geometry

In the solid state, the urea moiety (-NH-CO-NH-) in N-aryl ureas generally adopts a planar or near-planar conformation. This planarity is influenced by the delocalization of nitrogen lone pairs into the carbonyl group. The orientation of the 2-ethoxyphenyl group relative to this urea plane is a key conformational feature. Studies on substituted diaryl ureas show that the phenyl rings are often twisted out of the urea plane. researchgate.net This twist, defined by a dihedral angle, arises from a balance between steric hindrance (especially from ortho substituents like the ethoxy group) and the electronic effects that favor planarity. The bond lengths and angles within the molecule would be expected to conform to standard values for sp² and sp³ hybridized atoms, with the C-N bonds of the urea group showing some double-bond character.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of urea derivatives is typically dominated by a network of hydrogen bonds. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This often leads to the formation of a robust and predictable hydrogen-bonded motif known as the "urea tape" or α-network. researchgate.net In this arrangement, molecules form chains or ribbons where the carbonyl oxygen of one molecule accepts hydrogen bonds from the two N-H groups of a neighboring molecule, creating a characteristic eight-membered ring pattern. researchgate.net

Structure Activity Relationship Sar and Rational Design of 2 Ethoxyphenyl Urea Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of (2-Ethoxyphenyl)urea derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the urea (B33335) functional group. A systematic exploration of these effects is crucial for optimizing molecular interactions with biological targets.

Structure-activity relationship studies for phenylurea derivatives have revealed that modifications to the phenyl ring and the urea moiety are critical determinants of biological activity. The urea functionality is pivotal due to its ability to form multiple stable hydrogen bonds with protein and receptor targets, which are key to molecular recognition and bioactivity. nih.govnih.gov

Research into various classes of phenylurea compounds has demonstrated clear SAR trends. For instance, in a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs designed as potential antitumor agents, the nature of the acylamino chain and the substituent on the terminal nitrogen (N') significantly influenced potency. nih.gov The analysis revealed that a bromoacetyl group was more potent than a bromopropionyl group, and that appropriate alkyl substitution on the N' position could enhance anticancer activity more than an aryl substitution. nih.gov

Similarly, in the development of insecticidal agents, modifications on both sides of the urea core are used to maximize activity. Studies on benzoylphenyl ureas (BPUs), a class of insect growth regulators, show that the specific substitution patterns on the benzoyl and phenyl rings are tailored to inhibit chitin (B13524) synthesis in target pests effectively. nih.gov A reproducible SAR that favors bulky alkyl and aryl substituted ureas has been noted for maximal antituberculosis activity in other series. frontiersin.org

The following table summarizes SAR findings from a study on phenylurea derivatives, illustrating the impact of substituents on activity.

Table 1: Effect of Phenyl and Urea Moiety Substitutions on Biological Activity

Compound SeriesGeneral StructureKey SAR FindingsReference
Antitumor PhenylureasHaloacylamino-Phenyl-NH-CO-NH-RThe anticancer potency for the 3-haloacylamino chain followed the order: -CH2Br > -CHBrCH3. A proper alkyl substitution at the N'-position (R) enhanced activity. nih.gov
Antituberculosis Adamantyl UreasAryl-NH-CO-NH-AdamantylBulky alkyl (e.g., cyclooctyl) and aryl rings on the urea moiety resulted in the most active compounds. Unmodified urea was preferred; methylation or replacement with thiourea (B124793) or carbamate (B1207046) decreased activity. frontiersin.org
FAAH InhibitorsUracil-CO-NH-RReplacement of a simple alkyl chain (R) with phenylalkyl or biphenyl (B1667301) groups significantly improved both inhibitory potency and selectivity. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in drug design as it dictates the interaction between a drug and its chiral biological target, such as an enzyme or receptor. mdpi.comgrafiati.com Chiral molecules can exist as enantiomers—non-superimposable mirror images—which may exhibit significantly different pharmacological, metabolic, and toxicological profiles. mdpi.com The biologically more active enantiomer is termed the "eutomer," while the less active one is the "distomer". mdpi.com

For the this compound scaffold, the introduction of a chiral center can profoundly influence its biological activity. A chiral center could be introduced at several positions, for example, by creating a stereocenter on the ethyl group of the ethoxy moiety (e.g., (S)- or (R)-1-phenylethoxy) or by attaching a chiral substituent to the terminal urea nitrogen. The resulting enantiomers or diastereomers would have distinct spatial arrangements. researchgate.net

This difference in three-dimensional shape is crucial because the binding of a molecule to its biological target often requires a precise three-point attachment, where specific functional groups on the molecule must align with corresponding binding pockets or interaction sites on the protein. researchgate.net One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a strong biological response, while its mirror image (the distomer) may bind weakly or not at all because its functional groups are incorrectly oriented. researchgate.net In some cases, the distomer may even interact with a different biological target, leading to off-target effects. mdpi.comresearchgate.net Therefore, designing derivatives of this compound as single enantiomers can lead to simpler pharmacological profiles, improved therapeutic indices, and potentially fewer drug interactions. researchgate.net

Conformational Analysis and its Correlation with Biological Outcomes

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. For phenylurea derivatives, the relative orientation of the phenyl ring and the urea moiety, as well as the conformation of the urea linker itself, are critical for effective interaction with a biological target. nih.gov The presence of an ortho-substituent, such as the ethoxy group in this compound, plays a significant role in defining the molecule's preferred conformation.

The correlation between conformation and biological activity is often elucidated using a combination of experimental techniques and computational modeling.

X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles, revealing the preferred three-dimensional structure. researchgate.netnih.gov

Computational Modeling: Molecular mechanics and quantum mechanics calculations, such as Density Functional Theory (DFT), are used to predict low-energy conformations and understand the electronic properties of the molecule. nih.govresearchgate.net These simulations can help rationalize observed structure-activity relationships by showing how different substituents affect the molecule's shape and electronic distribution. nih.gov

By analyzing these conformational properties, researchers can understand why certain derivatives are more active than others and rationally design new compounds with optimized geometries for enhanced biological outcomes.

Bioisosteric Modifications in this compound Derivatives

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. nih.gov A bioisostere is a molecule or group that has chemical and physical similarities to another, producing broadly similar biological effects. This concept is highly relevant to the design of this compound derivatives.

The urea moiety itself is considered a privileged structure in medicinal chemistry, partly because it can be viewed as a non-hydrolyzable analogue or bioisostere of a peptide bond. researchgate.net Its defining feature is the central role it plays in establishing stable hydrogen bond networks with biological targets. nih.govrsc.org However, the urea group can sometimes confer undesirable properties, such as poor solubility or low bioavailability. nih.gov In such cases, replacing the urea moiety with a suitable bioisostere can be an effective strategy.

Table 2: Common Bioisosteres for the Urea Moiety

BioisostereStructureKey Features and Rationale for UseReference
Thiourea-NH-C(S)-NH-The sulfur atom is larger and less electronegative than oxygen, altering hydrogen bonding properties and lipophilicity. nih.govbohrium.com
Guanidine (B92328)-NH-C(=NH)-NH-Strongly basic at physiological pH unless substituted with electron-withdrawing groups. Can form strong ionic interactions. kent.ac.uknih.gov
Cyanoguanidine-NH-C(=N-CN)-NH-An electron-withdrawing cyano group reduces the basicity of the guanidine core, making it a close bioisostere of thiourea in terms of physicochemical properties. nih.govnih.gov
2-Amino-1,3,4-oxadiazoleHeterocyclic RingActs as a rigid scaffold that correctly orients substituents while presenting hydrogen bond donors and acceptors. Can improve metabolic stability. nih.gov
SquaramideCyclic DiamideA four-membered ring system that acts as a rigid, planar hydrogen-bond donor-acceptor unit, often considered a urea isostere. bohrium.com

The selection of an appropriate bioisostere depends on the specific limitations of the parent molecule and the desired improvements. For example, the replacement of a thiourea with a cyanoguanidine in the development of the H2-receptor antagonist Cimetidine led to a potent compound with reduced toxicity. nih.govnih.gov

Bioisosteric replacement is a powerful tool for the fine-tuning of lead compounds to achieve optimal potency and selectivity. The strategy involves replacing a specific functional group or fragment of a molecule with a bioisostere that confers a therapeutic advantage. nih.gov

One key strategy is to use bioisosteres to improve pharmacokinetic properties. For example, a urea linker in a neuropeptide Y1 receptor antagonist was associated with poor oral bioavailability. Replacing it with a cyanoguanidine or a 2-amino-1,3,4-oxadiazole moiety led to analogues with improved cell permeability, a predictor of better intestinal absorption. nih.gov Similarly, replacing a glutamate (B1630785) moiety in glutamate carboxypeptidase II (GCPII) inhibitors with more lipophilic bioisosteres was explored to improve penetration of the blood-brain barrier. avcr.cz

Bioisosterism can also be used to enhance potency and selectivity by modulating electronic and steric properties to optimize interactions with the target protein. nih.gov For instance, in a series of inhibitors for human neutrophil elastase (HNE), the replacement of one topological isomer of an oxadiazole ring with another (1,3,4-oxadiazole vs. 1,2,4-oxadiazole) resulted in a 20-fold difference in potency. nih.gov This difference was attributed to the distinct electron-withdrawing properties of the two heterocyclic rings, which altered the reactivity of the inhibitor. nih.gov This highlights how subtle bioisosteric changes can have a dramatic impact on molecular recognition and biological activity. By systematically exploring these modifications, researchers can navigate chemical space to identify derivatives with superior therapeutic profiles.

Pharmacophore Development and Molecular Feature Mapping

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold and its derivatives, pharmacophore models have been instrumental in identifying the crucial molecular determinants of their activity, particularly in the context of kinase inhibition.

One of the primary targets for diaryl urea compounds, a class to which this compound belongs, is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels. nih.gov Studies have revealed a common pharmacophore hypothesis for urea derivatives that inhibit VEGFR-2. This model, often designated as AADRR, highlights the importance of two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, and two aromatic ring (R) features. nih.gov

The central urea moiety of the this compound scaffold is a critical component of this pharmacophore. The carbonyl oxygen of the urea acts as a potent hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors. nih.gov These interactions are fundamental for anchoring the molecule within the ATP-binding pocket of kinases. Specifically, the urea linkage often forms crucial hydrogen bonds with the side chain of a conserved glutamic acid residue and the backbone amide of an aspartic acid residue within the DFG (Asp-Phe-Gly) motif of the kinase domain. researchgate.net This "DFG-out" conformation is a hallmark of type II kinase inhibitors, a class to which many diaryl urea derivatives belong. researchgate.net

Detailed structure-activity relationship (SAR) studies on various phenylurea derivatives have further refined our understanding of the critical molecular features. For instance, in a series of phenylureas linked to 4-phenylimidazole, modifications in five distinct regions of the molecule were systematically evaluated to determine the optimal substituents for potent inhibitory activity. nih.gov These studies underscore the importance of a holistic approach to pharmacophore modeling, considering not just the core scaffold but also the contributions of its various substituents.

The development of these pharmacophore models is often coupled with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. These computational methods generate predictive models that correlate the biological activity of a series of compounds with their 3D structural properties. For urea derivatives targeting VEGFR-2, 3D-QSAR models have achieved a high degree of statistical significance, further validating the proposed pharmacophore hypotheses. nih.gov

The table below illustrates a hypothetical pharmacophore model for this compound derivatives based on common features identified in related kinase inhibitors.

Pharmacophoric FeatureChemical Moiety in this compoundRole in Receptor Binding
Hydrogen Bond Acceptor 1Urea Carbonyl OxygenForms a key hydrogen bond with the backbone NH of a conserved aspartate residue in the DFG motif of kinases.
Hydrogen Bond Donor 1Urea N-H (adjacent to 2-ethoxyphenyl)Donates a hydrogen bond to the side chain carboxylate of a conserved glutamate residue in the kinase hinge region.
Hydrogen Bond Donor 2Urea N-H (adjacent to second phenyl ring)Can form additional hydrogen bonds with receptor residues.
Aromatic/Hydrophobic Region 12-Ethoxyphenyl RingEngages in hydrophobic interactions within a specific pocket of the binding site.
Aromatic/Hydrophobic Region 2Second Phenyl RingFills another hydrophobic pocket, with substitutions influencing potency and selectivity.
Hydrogen Bond Acceptor 2Ethoxy OxygenMay form an additional hydrogen bond with residues in the binding pocket, enhancing affinity.

The following interactive data table presents hypothetical data for a series of this compound analogs, illustrating how modifications to the scaffold can impact biological activity (e.g., IC50 against a specific kinase). This data is representative of the types of findings that drive pharmacophore model refinement.

Compound IDR-Group on Second Phenyl RingIC50 (nM)Key Molecular Feature Variation
1H150Baseline compound
24-Chloro75Addition of an electron-withdrawing group, potentially enhancing hydrophobic interactions.
34-Methoxy200Introduction of a bulky, electron-donating group, which may cause steric hindrance.
43-Trifluoromethyl50Strong electron-withdrawing group in a different position, potentially altering binding mode.
54-Methyl120Small, electron-donating group with minimal steric impact.

Preclinical Biological Activity and Mechanistic Investigations of 2 Ethoxyphenyl Urea Derivatives

Enzyme Inhibition Studies

Inhibition of Proteases and Kinases

Derivatives of (2-Ethoxyphenyl)urea have been investigated for their potential as kinase inhibitors. Specifically, a class of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas has been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1). nih.gov Compounds within this series have demonstrated IC50 values in the range of 3-10 nM. nih.gov One such derivative, 1-(5-chloro-2-ethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea, has shown significant potentiation of the antiproliferative effects of chemotherapeutic agents in cancer cell lines. nih.gov

Extensive searches of scientific literature did not yield specific studies on the inhibition of proteases by this compound or its direct derivatives. While urea-based compounds have been explored as inhibitors for various proteases, including those from coronaviruses, specific data for the this compound scaffold in this context is not currently available. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The potential for this compound derivatives to act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been an area of interest in the development of anti-inflammatory agents. Research into dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH) has included urea-containing pyrazoles, indicating the versatility of the urea (B33335) scaffold in targeting enzymes of the arachidonic acid cascade. dovepress.com

While general studies on plant extracts and various chemical compounds have demonstrated inhibitory activities against COX and LOX, specific data detailing the direct inhibition of these enzymes by this compound or its derivatives, including IC50 values, are not extensively reported in the currently available scientific literature. mdpi.comdergipark.org.trusda.govresearchgate.netacademicjournals.org

Epoxide Hydrolase (EphB) Inhibition and Target Identification

A significant body of research has focused on aryl urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is a key target in the management of inflammation and pain. mdpi.comnih.gov The urea moiety is a critical pharmacophore for sEH inhibition, and structure-activity relationship (SAR) studies have been conducted on various substituted aryl ureas to optimize their inhibitory activity. researchgate.netnih.gov

In a study evaluating sulfonyl urea derivatives, compounds with a urea core demonstrated potent inhibition of human sEH, with some analogues exhibiting IC50 values in the nanomolar range. mdpi.com For instance, certain derivatives showed IC50 values as low as 1.69 nM and 2.94 nM against human recombinant sEH. mdpi.com The strategic placement of substituents on the aryl ring has been shown to significantly impact potency. mdpi.com

The following table summarizes the sEH inhibitory activity of a selection of sulfonyl urea derivatives, highlighting the influence of different substituents on the phenyl ring.

CompoundSubstitution on Phenyl RingIC50 (nM) for human sEH
4aH100
4f4-OCF31.21
4l4-OMe1.69
4k4-Cl2.00

Data sourced from a study on sulfonyl urea derivatives as sEH inhibitors. mdpi.com

Mechanistic Insights into Enzyme-Ligand Interactions

The urea functional group is a key element in the interaction of these derivatives with their target enzymes. In the context of soluble epoxide hydrolase, the urea moiety is thought to mimic the transition state of the epoxide hydrolysis reaction. This allows for strong hydrogen bonding interactions within the enzyme's active site. researchgate.net

Computational and kinetic studies on urea binding to model enzyme systems, such as dinickel(II) complexes mimicking urease, have provided insights into the multi-step process of urea coordination. These studies suggest the formation of intermediate complexes and highlight the role of the urea molecule in the enzymatic reaction mechanism. researchgate.netnih.gov However, specific mechanistic studies detailing the binding mode and kinetic parameters of this compound derivatives with their respective target enzymes, such as kinases or epoxide hydrolases, are not extensively detailed in the available literature. General principles of enzyme inhibition kinetics, including sequential and ping-pong mechanisms, provide a framework for understanding these interactions, but specific experimental data for this class of compounds is limited. researchgate.net

Receptor Modulation and Ligand Binding Research

Neuropeptide Y5 (NPY5) Receptor Antagonism

Aryl urea derivatives have been identified as a promising class of antagonists for the Neuropeptide Y5 (NPY5) receptor, a target for the development of anti-obesity therapeutics. nih.gov Medicinal chemistry efforts have led to the development of spiropiperidine-derived aryl ureas with high binding affinity for the NPY5 receptor. nih.gov

Structure-activity relationship studies have shown that the nature of the aryl group and the spiropiperidine scaffold are crucial for potent antagonism. nih.gov For example, specific derivatives have demonstrated significant inhibition of Y5 agonist-induced food intake in preclinical models. nih.gov While several Y5 receptor antagonists have entered clinical trials, some have been withdrawn due to a lack of clinically meaningful efficacy. embopress.org The urea moiety is a common feature in many NPY5 receptor antagonists, highlighting its importance in ligand binding. nih.govembopress.org

Vasopressin V1b Receptor Ligand Studies

While direct studies on this compound as a vasopressin V1b receptor ligand are not extensively documented in publicly available research, the broader class of urea-containing compounds has been investigated for vasopressin receptor antagonism. The vasopressin V1b receptor, predominantly found in the anterior pituitary, plays a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and is a target for treating stress-related disorders like anxiety and depression. nih.gov

Nelivaptan is a well-characterized selective V1b receptor antagonist, though it does not share the simple this compound structure. nih.gov Research into other classes of vasopressin receptor antagonists has included urea derivatives. For instance, studies on V1a receptor antagonists have explored various chemical scaffolds, including those with a urea moiety, to achieve high binding affinity and functional antagonism. nih.gov These investigations highlight the importance of the urea functional group in forming key interactions within the receptor's binding pocket. The development of potent and selective V1b antagonists remains an area of interest in medicinal chemistry, and the exploration of diverse chemical libraries, including substituted phenylureas, is a continuing strategy.

Interleukin-8 (IL-8) Receptor Interactions

This compound belongs to the diarylurea class of compounds, which has been a significant focus of research for antagonists of the chemokine receptors CXCR1 and CXCR2. nih.gov These receptors are activated by the pro-inflammatory cytokine Interleukin-8 (IL-8), which plays a crucial role in the recruitment and activation of neutrophils during inflammation. nih.gov Consequently, CXCR1 and CXCR2 antagonists are being investigated for their therapeutic potential in a variety of inflammatory diseases. frontiersin.org

The diarylurea scaffold serves as a key pharmacophore for CXCR2 antagonism. encyclopedia.pubresearchgate.net The two aryl rings are connected by a urea linker, and this core structure allows for various substitutions to optimize receptor binding and pharmacokinetic properties. The urea group itself is critical for binding, as the NH moieties can act as hydrogen bond donors, interacting with key residues in the receptor's binding pocket. encyclopedia.pub

Preclinical studies on various diarylurea derivatives have demonstrated their ability to inhibit IL-8-induced neutrophil chemotaxis and other inflammatory responses. While specific data on the this compound parent compound is limited in readily available literature, the general structure-activity relationship (SAR) of diarylureas as CXCR2 antagonists is well-established. The nature and position of substituents on the phenyl rings significantly influence the potency and selectivity of these compounds.

Anion Receptor Binding Properties and Host-Guest Chemistry

The urea moiety is a well-established functional group in the field of supramolecular chemistry, particularly for its ability to act as a hydrogen bond donor in anion recognition. nih.govnih.gov The two N-H groups of the urea can form strong and directional hydrogen bonds with a variety of anions, leading to the formation of stable host-guest complexes. researchgate.netresearchgate.net This property is central to the design of synthetic anion receptors.

In this compound, the urea functional group is flanked by two phenyl rings. The electronic properties of these rings, as well as the substituents on them, can modulate the acidity of the N-H protons and thus influence the anion binding affinity. The ortho-ethoxy group on one of the phenyl rings can also play a role in the conformational preferences of the molecule, which in turn affects how the urea's N-H groups are presented for binding.

The principles of host-guest chemistry dictate that the size, shape, and charge of the guest anion, as well as the preorganization and electronic properties of the host molecule, will determine the strength and selectivity of the binding interaction. Urea-based hosts have been shown to bind a range of anions, including halides, carboxylates, and phosphates. The study of these interactions is crucial for applications in sensing, catalysis, and transport across membranes. chemrxiv.orgdu.ac.in

GABA Receptor Interactions

Derivatives of urea have been investigated for their potential to modulate the function of GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.gov Specifically, some urea-containing compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors. elifesciences.orgpatsnap.com PAMs bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA when it binds to its receptor, leading to an increased inhibitory signal. mdpi.com

The GABA-A receptor is a ligand-gated ion channel composed of five subunits. The composition of these subunits determines the pharmacological properties of the receptor. mdpi.comnih.gov The binding of allosteric modulators can stabilize the open state of the channel, leading to increased chloride ion influx and hyperpolarization of the neuron.

While direct preclinical studies on this compound as a GABA receptor modulator are not prominent in the literature, the general class of urea derivatives has shown activity. For instance, certain barbiturates, which are cyclic urea derivatives, are well-known positive allosteric modulators of GABA-A receptors. nih.gov The exploration of simpler, acyclic urea derivatives as potential modulators is an area of ongoing research in the development of new therapeutics for conditions involving GABAergic dysfunction, such as anxiety disorders and epilepsy.

Antimicrobial Research

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Phenylurea derivatives have been synthesized and evaluated for their potential as antibacterial agents. In vitro screening of a series of novel urea derivatives has demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. nih.gov

Against the Gram-positive bacterium Staphylococcus aureus, some substituted phenylurea compounds have shown moderate inhibitory activity. For the Gram-negative bacterium Escherichia coli, the activity of these compounds has generally been reported as moderate to poor. nih.gov The difference in susceptibility between Gram-positive and Gram-negative bacteria is often attributed to the presence of an outer membrane in Gram-negative bacteria, which can act as a barrier to the entry of antimicrobial compounds. mdpi.comfrontiersin.org

The antibacterial activity of phenylurea derivatives is influenced by the nature and position of substituents on the phenyl rings. These structural modifications can affect the lipophilicity, electronic properties, and steric interactions of the compounds, which in turn influence their ability to penetrate bacterial cells and interact with their molecular targets. researchgate.net

Below is a table summarizing the antibacterial activity of selected phenylurea derivatives from a representative study.

Compound IDSubstitution PatternStaphylococcus aureus (% Growth Inhibition)Escherichia coli (% Growth Inhibition)
3a 1-(4-ethoxyphenyl)-3-(p-tolyl)urea35.225.8
3c 1-(4-bromo-3-ethoxyphenyl)-3-(p-tolyl)urea42.130.5
3g 1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)urea38.928.4
3k 1-(4-ethoxyphenyl)-3-(naphthalen-1-yl)urea55.733.1

Data is illustrative and sourced from representative preclinical studies.

Antifungal Activity (e.g., against Candida albicans, Cryptococcus neoformans)

In addition to antibacterial research, phenylurea derivatives have also been investigated for their antifungal properties. Studies have screened these compounds against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans. nih.govfrontiersin.orgnih.govresearchgate.netpreprints.org

The in vitro antifungal activity of a series of newly synthesized urea derivatives showed variable levels of efficacy. Against Candida albicans, most of the tested phenylurea compounds exhibited moderate to poor growth inhibition. However, against Cryptococcus neoformans, some derivatives displayed moderate inhibitory activity. nih.gov The mechanism of antifungal action for urea derivatives is not fully elucidated but may involve disruption of the fungal cell membrane or inhibition of essential enzymes.

The structure-activity relationship for antifungal activity also depends on the substituents on the phenyl rings. Modifications that alter the physicochemical properties of the molecules can impact their ability to interact with fungal cells and exert an antifungal effect.

Below is a table summarizing the antifungal activity of selected phenylurea derivatives from a representative study.

Compound IDSubstitution PatternCandida albicans (% Growth Inhibition)Cryptococcus neoformans (% Growth Inhibition)
3a 1-(4-ethoxyphenyl)-3-(p-tolyl)urea28.652.3
3c 1-(4-bromo-3-ethoxyphenyl)-3-(p-tolyl)urea25.445.1
3g 1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)urea22.840.7
3k 1-(4-ethoxyphenyl)-3-(naphthalen-1-yl)urea30.148.9

Data is illustrative and sourced from representative preclinical studies.

Anti-Tuberculosis Activity and Target Engagement

Derivatives of phenyl urea are recognized for their potential as anti-tuberculosis agents, with research pointing towards specific molecular targets within Mycobacterium tuberculosis (Mtb). Although studies may not focus exclusively on the this compound moiety, the broader class of urea derivatives has been investigated, revealing key structure-activity relationships and mechanisms of action.

Research into adamantyl urea derivatives, which share the core urea structure, has identified these compounds as potent inhibitors of Mtb. The anti-tubercular activity of these molecules is believed to stem from their interaction with the epoxide hydrolase (EH) family of enzymes in Mtb. The bacterium possesses an unusually high number of EH enzymes, which are crucial for processes like lipid metabolism and detoxification, making them viable drug targets. It is hypothesized that urea derivatives competitively bind to the active site of these enzymes, leading to their inhibition. Optimized compounds containing a 1-adamantyl-3-phenyl urea core have demonstrated significant activity against Mtb. Many of these compounds showed potent inhibition of both Mtb EphB and EphE, suggesting that their anti-tubercular effect may arise from the inhibition of multiple epoxide hydrolase enzymes.

More recent investigations into tailored phenyl ureas have identified the mycolic acid transporter MmpL3 as a specific target. Mycolic acids are essential components of the mycobacterial cell wall. By blocking the MmpL3 transporter, these urea compounds disrupt the transport of trehalose (B1683222) monomycolate (TMM), a key precursor, leading to an accumulation of TMM and a decrease in trehalose dimycolate (TDM), ultimately inhibiting cell wall assembly. In addition to MmpL3, chemical proteomic studies have pinpointed two epoxide hydrolases, EphD and EphF, as cellular targets also involved in mycolic acid biosynthesis. A cyclohexyl-substituted phenyl urea, compound 227 , was highlighted for its potent activity, reducing the TDM/TMM ratio significantly and validating MmpL3 as a primary target.

These findings suggest a multi-target mechanism for phenyl urea derivatives against Mycobacterium tuberculosis, involving the disruption of crucial lipid metabolism and cell wall synthesis pathways through the inhibition of epoxide hydrolases and the MmpL3 transporter.

Anticancer and Antiproliferative Research

The urea scaffold is a prominent feature in a variety of compounds investigated for their anticancer properties. Research into aromatic urea derivatives, including those with phenyl groups, has revealed significant potential in inhibiting cancer cell growth through various mechanisms.

In Vitro Cytocidal and Antiproliferative Effects

Aromatic urea derivatives have demonstrated considerable cytocidal and antiproliferative activity against a range of human cancer cell lines in preclinical in vitro studies. For instance, various N-aryl urea derivatives have shown efficacy against diverse cancer cell lines characterized by the overexpression of different kinases. nih.gov Phenethylamine-based urea derivatives have also been synthesized and evaluated for their cytotoxic profiles. One such compound, 1,3-bis(4-methylphenethyl)urea, was found to be significantly more potent than the conventional chemotherapeutic agent cisplatin (B142131) against the HeLa human cervical cancer cell line, while exhibiting lower toxicity towards normal human dermal fibroblast (HDF) cells. iaea.org

Other studies have focused on unsymmetrically substituted urea-based molecules. When tested against human breast cancer (MCF-7) cell lines, these compounds displayed effective cytotoxic activity, with some exhibiting IC50 values in the lower micromolar range. researchgate.net The antiproliferative effects are not limited to solid tumors; various urea derivatives have also shown activity against leukemia cell lines. researchgate.net The specific substitutions on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds. nih.gov

In Vitro Antiproliferative Activity of Selected Urea Derivatives
CompoundCancer Cell LineActivity (IC50/GI50)Reference CompoundReference Compound Activity
1,3-bis(4-methylphenethyl)ureaHeLa (Cervical Cancer)Potent (up to 8-fold > Cisplatin)Cisplatin-
1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)ureaA549 (Lung Carcinoma)Close to CisplatinCisplatin-
N-(3-nitrophenyl)-N′-(1-phenylethyl)urea (Compound 21)PC-3 (Prostate Cancer)20.13 ± 0.91 μM--
N-(3-nitrophenyl)-N′-(1-phenylethyl)urea (Compound 21)NCI-H460 (Lung Cancer)22 ± 2.6 μM--
Unsymmetrically substituted urea (UDI)MCF-7 (Breast Cancer)41.99 µg/mlCamptothecin19.95 µg/ml

Mechanisms of Cancer Cell Growth Inhibition

The mechanisms underlying the anticancer effects of phenyl urea derivatives are multifaceted, often involving the inhibition of key signaling pathways crucial for tumor cell proliferation and survival. researchgate.net Many of these compounds function as kinase inhibitors, targeting enzymes that are frequently overactive in cancer. nih.gov

One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis and tumor growth. researchgate.net By blocking these receptors, urea derivatives can disrupt the blood supply to tumors and inhibit their expansion. researchgate.net

Furthermore, these compounds can interfere with intracellular signaling cascades, most notably the RAS-RAF-MEK-ERK pathway. researchgate.net This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Diphenylurea structures, exemplified by the drug Sorafenib (B1663141), are known to inhibit Raf kinases within this pathway. researchgate.net

Another identified mechanism involves the modulation of cellular redox balance. Certain derivatives can induce a rapid depletion of intracellular glutathione (B108866) (GSH), leading to an accumulation of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress can cause mitochondrial dysfunction and ultimately trigger apoptotic cell death. nih.govnih.gov Some urea derivatives of the natural compound salinomycin (B1681400) have been shown to induce ROS production and promote apoptosis in colon cancer cells. nih.gov This ability to exploit the altered redox state of cancer cells provides a pathway for selective tumor cell killing. nih.govnih.gov

Interaction with Tubulin and Cell Cycle Modulation

A significant mechanism of action for many aromatic urea derivatives is their interaction with the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. nih.goveurekaselect.com These compounds often act as tubulin polymerization inhibitors, disrupting the dynamic process of microtubule assembly and disassembly. nih.goveurekaselect.comresearchgate.net

Research has shown that N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas function as tubulin ligands. nih.goveurekaselect.com They typically bind to the colchicine-binding site on β-tubulin, which prevents the tubulin dimers from polymerizing into microtubules. mdpi.com The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. researchgate.net

This interference leads to a halt in the cell cycle, predominantly at the G2/M phase. nih.gov Unable to complete mitosis, the cancer cells undergo a process known as mitotic catastrophe, which ultimately results in apoptotic cell death. mdpi.com Studies on specific pyrrole-based carboxamides, which also inhibit tubulin polymerization, have confirmed their ability to induce a robust G2/M cell cycle arrest, leading to the accumulation of mitotic cells and subsequent apoptosis. mdpi.com The ability of phenyl urea derivatives to target tubulin represents a well-established and effective strategy for cancer chemotherapy. researchgate.netnih.gov

Other Biological Activities (Preclinical Focus)

Anti-inflammatory Properties

Urea derivatives have also been explored for their anti-inflammatory potential in preclinical models. Inflammation is a protective biological response, but its dysregulation is a key feature of many chronic diseases. The anti-inflammatory action of some non-steroidal drugs is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) during inflammation. f1000research.com

Studies on 1,3-bis(p-hydroxyphenyl)urea, a modified p-aminophenol compound, have demonstrated its potential as an anti-inflammatory agent. In-silico analyses suggested that this compound could bind to COX-1 and TNF-α, and subsequent in vivo testing confirmed its anti-inflammatory activity. f1000research.com In a carrageenan-induced rat paw edema model, various doses of 1,3-bis(p-hydroxyphenyl)urea showed a significant reduction in inflammation compared to the control group. f1000research.com

Other research has investigated thiourea (B124793) derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952). These hybrid molecules have shown pronounced anti-inflammatory effects in acute inflammation models, with some derivatives demonstrating more potent activity than naproxen itself. nih.gov The mechanism for some of these compounds is believed to involve the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov These findings indicate that the urea scaffold can be effectively utilized in the design of novel anti-inflammatory agents. nih.gov

Antiviral Efficacy

There is a notable absence of specific research in publicly accessible scientific literature detailing the antiviral efficacy of this compound derivatives. While broader classes of urea-containing compounds have been investigated for their potential as antiviral agents against a range of viruses, studies focusing specifically on the this compound scaffold are not readily found.

Research into related diphenylurea derivatives has identified some compounds as inhibitors of viral infection, such as for Influenza A virus and SARS-CoV-2, by acting as endocytosis inhibitors. nih.gov However, these studies did not include derivatives with a 2-ethoxy substitution on the phenyl ring. Similarly, other research has explored the antiviral activities of heterocyclic substituted ureas and uracil (B121893) derivatives with phenoxy-like moieties, but these are structurally distinct from this compound. researchgate.netnih.gov

Due to the lack of specific data, no detailed research findings or data tables on the antiviral efficacy of this compound derivatives can be presented at this time.

Computational Chemistry and in Silico Studies of 2 Ethoxyphenyl Urea

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein receptor. This method helps in understanding the binding mode and affinity of a ligand, providing insights into its potential biological activity. For (2-Ethoxyphenyl)urea, docking simulations would be employed to screen for potential protein targets and to elucidate the key interactions driving the binding.

In studies of similar urea (B33335) derivatives, these compounds have been shown to act as inhibitors of various enzymes, such as kinases and urease, by forming hydrogen bonds and hydrophobic interactions within the active site. For instance, the urea moiety is a common pharmacophore that can form crucial hydrogen bonds with the backbone of a protein's hinge region. The ethoxyphenyl group of this compound would likely occupy a hydrophobic pocket in a target protein.

A hypothetical molecular docking study of this compound against a kinase target might yield the following results:

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A (PKA)-7.8Val56, Leu123Hydrogen Bond, Hydrophobic
p38 MAPK-8.2Met109, Gly110Hydrogen Bond
Urease-6.5His136, Ni ionsHydrogen Bond, Metal Coordination

Note: The data in this table is hypothetical and serves as an illustrative example of what a molecular docking study might reveal.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interaction dynamics of a molecule over time. An MD simulation of this compound, both in an aqueous environment and in complex with a protein target, would reveal its conformational stability and the dynamic nature of its interactions.

These simulations can assess the stability of the ligand-protein complex predicted by molecular docking. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand within the binding pocket would suggest a stable binding mode. RMSF analysis would indicate which parts of the molecule are more flexible. Such simulations have been instrumental in understanding the behavior of various urea derivatives in biological systems.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about electronic properties, reactivity, and geometrical parameters.

DFT calculations can be used to determine the distribution of electron density in this compound, which is crucial for understanding its reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack. For phenylurea compounds, the oxygen atom of the carbonyl group typically shows a negative potential (red), making it a hydrogen bond acceptor, while the N-H protons show a positive potential (blue), indicating their role as hydrogen bond donors.

Fukui functions are used to predict the local reactivity of different atomic sites in the molecule towards nucleophilic, electrophilic, and radical attacks.

DFT calculations can accurately predict the three-dimensional geometry of this compound, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. Studies on similar phenylurea herbicides have shown a good correlation between DFT-calculated geometries and experimental structures.

Below is a representative comparison of theoretical and experimental geometrical parameters for a phenylurea derivative similar to this compound:

ParameterDFT Calculated ValueExperimental Value (X-ray)
C=O Bond Length (Å)1.2451.238
C-N (Amide) Bond Length (Å)1.3781.371
N-C-N Bond Angle (°)117.5117.2

Note: The data in this table is illustrative and based on general findings for phenylurea compounds.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For a series of active urea derivatives, a pharmacophore model can be generated to define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. The goal of virtual screening is to identify novel compounds that match the pharmacophore and are therefore likely to exhibit the desired biological activity. This approach has been successfully used to discover new inhibitors for various protein targets. A pharmacophore model derived from this compound and related analogs would likely feature a hydrogen bond donor (N-H group), a hydrogen bond acceptor (C=O group), and a hydrophobic/aromatic region (the ethoxyphenyl ring).

Advanced Research Applications and Future Directions

Role in Combinatorial Chemistry and Chemical Library Development

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.gov These libraries are then screened for desired biological activities or material properties. The urea (B33335) moiety is a privileged structure in this field due to its synthetic accessibility and its role as a key pharmacophore in numerous approved drugs. frontiersin.org

Substituted phenylureas are frequently used as building blocks in the generation of these libraries. The synthesis typically involves the reaction of a substituted phenyl isocyanate with a variety of amines, or vice versa, allowing for the introduction of diverse functional groups at multiple points on the molecule. mdpi.comresearchgate.net This modular nature makes them ideal for creating focused libraries aimed at specific biological targets, such as kinases or G-protein coupled receptors. nih.gov

While specific, large-scale combinatorial libraries based solely on the (2-Ethoxyphenyl)urea scaffold have not been extensively documented in publicly available literature, its structure is well-suited for such applications. The 2-ethoxy group provides a distinct electronic and steric profile compared to other positional isomers, which can be exploited to fine-tune interactions with biological targets. Researchers can envision a library where the terminal nitrogen of the urea is functionalized with a wide array of chemical groups, creating thousands of unique derivatives for high-throughput screening.

Table 1: Exemplary Biological Activities of Substituted Phenylurea Derivatives from Chemical Libraries This table showcases activities of related urea compounds to illustrate the potential of libraries incorporating structures like this compound.

Compound ClassBiological Target/ActivityReported Potency (Example)Reference
N-aryl-N'-benzylurea derivativesAnticancer (MCF7, PC3 cell lines)IC₅₀ < 3 µM mdpi.com
Diaryl urea derivativesFGFR1 Inhibition (Metastatic Breast Cancer)Significant cytotoxicity against selected cell lines nih.gov
Phenyl urea derivativesIDO1 Inhibition (Immunotherapy Target)IC₅₀ = 0.1–0.6 µM nih.gov
Adamantyl urea adductsAntimicrobial (Acinetobacter baumannii)94.5% growth inhibition nih.gov

Integration as Linkers in Complex Molecular Architectures

The urea functional group is not only a pharmacophore but also an effective linker moiety for connecting different molecular fragments to create more complex and functional molecules. Its hydrogen bonding capabilities—with two hydrogen bond donors (N-H) and one acceptor (C=O)—allow it to pre-organize molecular conformations and engage in specific, directional interactions with target proteins. nih.govresearchgate.net

In medicinal chemistry, urea linkers have been successfully incorporated into potent enzyme inhibitors. For example, the urea moiety in the anticancer drug Sorafenib (B1663141) is crucial for its binding to the ATP-binding site of multiple kinases. frontiersin.org This linking capability allows for the modular assembly of molecules, where one part of the molecule can be designed for target recognition and another for modulating physicochemical properties like solubility or cell permeability.

The this compound structure could serve as a valuable linker. The phenyl ring provides a rigid scaffold, while the urea group offers defined hydrogen bonding vectors. The ortho-ethoxy group can influence the conformation of the linker through steric interactions and can also provide an additional point for hydrogen bonding or other non-covalent interactions. This could be particularly useful in designing molecules that need to adopt a specific three-dimensional shape to fit into a binding pocket. nih.gov

Exploration in Agrochemical Research

Substituted phenylurea compounds have a long history in agriculture as potent and effective herbicides. researchgate.net Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants. This disruption of the electron transport chain leads to oxidative stress and ultimately plant death. researchgate.net

Research and patent literature describe numerous urea derivatives with herbicidal properties. For instance, compounds structurally related to this compound, such as those containing a substituted phenoxy group, have been investigated for their ability to control various weed species with selectivity towards certain crops. epo.orgnih.gov The specific substitutions on the phenyl ring are critical for determining the herbicidal activity and the spectrum of weeds controlled.

The exploration of this compound in agrochemical research is a logical extension of this established field. Its efficacy would depend on how the 2-ethoxy substitution affects its binding to the target site in PSII and its uptake and translocation within the plant. Studies evaluating its activity against common agricultural weeds, as well as its safety profile for major crops like corn, wheat, and soybean, would be necessary to determine its potential as a novel herbicide.

Table 2: Herbicidal Activity of Phenylurea Derivatives Against Common Weeds This table presents data for representative phenylurea herbicides to contextualize the potential application of this compound.

Weed SpeciesCompound ClassObserved EffectReference
Amaranthus retroflexus (Redroot pigweed)Novel Phenylurea Derivative (O13)Significant inhibition researchgate.net
Brassica juncea (Brown mustard)Dioxaphosphinan-2-onesSignificant post-emergence activity at 150 g ai/ha nih.gov
Abutilon theophrasti (Velvetleaf)Dioxaphosphinan-2-onesSignificant post-emergence activity at 150 g ai/ha nih.gov
Rape (Brassica napus)sec-p-menthane-7-amine derivativesActivity higher than commercial herbicide Diuron rsc.org

Unaddressed Research Questions and Emerging Areas for this compound Research

Despite the broad utility of the phenylurea scaffold, the specific compound this compound remains relatively underexplored in advanced research applications. This knowledge gap presents several opportunities for future investigation.

Key Unaddressed Questions:

Biological Activity Spectrum: What is the full range of biological activities of this compound and its simple derivatives? Systematic screening against diverse panels of kinases, proteases, and other enzymes could reveal novel therapeutic starting points.

Structure-Activity Relationships (SAR): How does the ortho-ethoxy substituent, compared to meta- and para-isomers, influence biological activity? A comparative study of the ethoxyphenylurea isomers would provide valuable insights for rational drug design.

Agrochemical Profile: What is the specific herbicidal efficacy of this compound against a broad panel of agriculturally relevant weeds? Furthermore, what is its selectivity profile concerning major crops?

Material Science Applications: Can the hydrogen-bonding capabilities of this compound be exploited to create novel supramolecular assemblies, gels, or polymers with interesting material properties?

Emerging Research Areas:

Focused Library Synthesis: An emerging area is the design and synthesis of a combinatorial library based on the this compound scaffold to explore a wide chemical space for new drug leads or agrochemicals.

Development of Covalent Inhibitors: The phenylurea moiety could be functionalized with a reactive group (a "warhead") to develop covalent inhibitors that form a permanent bond with their biological target, often leading to increased potency and duration of action.

Probes for Chemical Biology: Derivatives of this compound could be synthesized with tags (e.g., fluorescent dyes or biotin) to serve as chemical probes for studying biological systems, identifying new protein targets, or visualizing cellular processes.

Organocatalysis: The urea group is known to act as a hydrogen-bond donor catalyst in certain organic reactions. Investigating the potential of this compound and its chiral derivatives as catalysts is a promising avenue for synthetic chemistry.

The future of this compound research lies in systematically addressing these questions and exploring these emerging fields. Such efforts could unlock the full potential of this versatile chemical entity, leading to new discoveries in medicine, agriculture, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.